molecular formula C16H10N2O3 B3118625 2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 240799-42-2

2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

Cat. No. B3118625
CAS RN: 240799-42-2
M. Wt: 278.26 g/mol
InChI Key: IFSVIKIJZQBPPX-UHFFFAOYSA-N
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Description

“2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione” is a complex organic compound. It is a derivative of 1,8-naphthyridines, which are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various fields of science, especially in medicine .


Synthesis Analysis

The synthesis of chromeno[1,6]naphthyridine derivatives has been reported via a catalyst-free, one-pot, and multicomponent reactions . The reactions were performed in polyethylene glycol-400 as a green solvent at 80 °C . The reactions proceeded with a high-atom economy, and new products were synthesized with good yields and a simple work-up procedure, with water as the only by-product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromeno[1,6]naphthyridine derivatives include a multicomponent condensation reaction of salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated methods for synthesizing derivatives of chromeno[2,3-b][1,6]naphthyridines, focusing on their efficient production and structural elucidation. For example, Halim and Ibrahim (2017) developed a new derivative, synthesized through DBU-catalyzed condensation reactions, and analyzed using Density Functional Theory (DFT) calculations to investigate its equilibrium geometry, electronic structure, and nonlinear optical (NLO) properties. The study also explored the compound's electronic absorption spectra in different solvents, contributing to understanding its optical properties (Halim & Ibrahim, 2017).

Potential Antimicrobial Applications

Another avenue of research involves evaluating the antimicrobial potential of chromeno[2,3-b][1,6]naphthyridine derivatives. Gohil, Patel, and Patel (2016) synthesized novel derivatives through a multicomponent reaction and assessed their antimicrobial activity, providing insights into their potential therapeutic applications (Gohil, Patel, & Patel, 2016).

Applications in Organic Light Emitting Diodes (OLEDs)

Research by Ryzhkova et al. (2022) explored the synthesis of benzo[b]chromeno[4,3,2-de][1,6]naphthyridines through oxidative cyclization, investigating their potential as materials for OLEDs. The study provided insights into the reaction mechanisms and confirmed the structure of synthesized compounds, highlighting their rigid geometry desirable for minimizing non-radiative energy losses in OLEDs (Ryzhkova et al., 2022).

Corrosion Inhibition Studies

The corrosion inhibition properties of naphthyridine derivatives on mild steel in hydrochloric acid were studied by Singh et al. (2016). They investigated three novel compounds, analyzing their efficiency using various electrochemical methods and proposing that these compounds could act as mixed-type inhibitors with predominantly cathodic action (Singh et al., 2016).

properties

IUPAC Name

2-methylchromeno[2,3-b][1,6]naphthyridine-1,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c1-18-7-6-12-10(16(18)20)8-11-14(19)9-4-2-3-5-13(9)21-15(11)17-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSVIKIJZQBPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC3=C(C=C2C1=O)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166437
Record name 2-Methyl-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

CAS RN

240799-42-2
Record name 2-Methyl-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240799-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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